N-(N-Nitroamidino)triazole
Description
Structure
3D Structure
Properties
CAS No. |
138090-35-4 |
|---|---|
Molecular Formula |
C3H4N6O2 |
Molecular Weight |
156.10 g/mol |
IUPAC Name |
N-nitrotriazole-1-carboximidamide |
InChI |
InChI=1S/C3H4N6O2/c4-3(6-9(10)11)8-2-1-5-7-8/h1-2H,(H2,4,6) |
InChI Key |
JBOCNEJKRDYMBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)C(=N)N[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for N N Nitroamidino Triazole and Its Analogs
Precursor Chemistry and Starting Materials for Triazole Formation
The foundation of any successful synthesis lies in the strategic choice of starting materials. For complex molecules like N-(N-Nitroamidino)triazole, the precursors must provide the necessary carbon and nitrogen atoms for the triazole ring and the atoms for the energetic N-nitroamidino side chain.
Guanidine (B92328) and its derivatives, particularly nitroguanidine (B56551), are crucial building blocks in the synthesis of nitrogen-rich heterocycles due to their high nitrogen content and versatile reactivity. They can act as precursors for both the triazole ring and the attached functional groups.
A direct and relevant example is the synthesis of 3,5-diamino-1-nitroamidino-1,2,4-triazole. This compound is prepared through the reaction of 3,5-diamino-1,2,4-triazole with 2-methyl-1-nitroisothiourea. researchgate.net In this reaction, the pre-formed triazole acts as a nucleophile, attacking the nitroguanidine derivative, which serves as the source for the nitroamidino group. researchgate.net This method highlights a key strategy where a functionalized triazole is coupled with a nitroguanidine-derived synthon.
Guanidine derivatives are also employed in the construction of the triazole ring itself. For instance, a regioselective synthesis of functionalized 3-amino-1,2,4-triazoles is achieved through the 1,3-dipolar cycloaddition reaction of nitrile imines with guanidine derivatives. nih.gov This approach provides a direct route to aminotriazoles, which can be valuable intermediates for further functionalization. nih.gov Nitroguanidine (NQ) itself is a versatile starting material that can be converted into various energetic derivatives, including those that could serve as precursors for this compound. researchgate.net For example, 3-amino-1-nitroguanidine (ANQ) can be synthesized from the reaction of hydrazine (B178648) sulfate (B86663) and nitroguanidine and subsequently used in cyclization reactions to form triazole structures. researchgate.netresearchgate.net
| Precursor Type | Specific Example | Role in Synthesis | Resulting Structure/Intermediate |
| Guanidine Derivative | Tetramethylguanidine | Dipolarophile | Functionalized 3-amino-1,2,4-triazole |
| Nitroguanidine Derivative | 2-Methyl-1-nitroisothiourea | Source of N-nitroamidino group | 3,5-Diamino-1-nitroamidino-1,2,4-triazole |
| Nitroguanidine Derivative | Nitroguanidine (NQ) | Starting material for ANQ | 3-Amino-1-nitroguanidine (ANQ) |
| Functionalized Triazole | 3,5-Diamino-1,2,4-triazole | Nucleophilic core | 3,5-Diamino-1-nitroamidino-1,2,4-triazole |
The incorporation of nitro groups is a critical strategy for modulating the chemical properties of triazole-based compounds. This can be achieved either by using nitro-containing precursors during the ring formation or by nitrating a pre-formed heterocyclic ring.
One effective strategy involves the use of nitro-olefins as building blocks. A copper-catalyzed [3+2] cycloaddition/oxidation reaction between nitro-olefins and organic azides provides a highly regioselective route to 1,4(-NO₂),5-trisubstituted 1,2,3-triazoles. acs.org This method directly installs a nitro group onto the carbon backbone of the triazole ring during its formation, showcasing a high degree of atom economy by avoiding the elimination of HNO₂ which is common in other cycloaddition reactions with nitro-olefins. acs.org
Another approach focuses on building molecules where nitro-functionalized triazole rings are linked. The synthesis of compounds like 4-nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole demonstrates the combination of different triazole rings with a strategically placed nitro group. rsc.org The design of such molecules is often guided by the goal of creating energetic materials where the properties are fine-tuned by the interplay of different nitrogen-rich rings and energetic functional groups like nitro, amino, and azo groups. rsc.orgmdpi.com The introduction of electron-withdrawing groups, such as a nitro group, onto the triazole framework can significantly influence the molecule's reactivity and properties. nih.gov
Cyclization Reactions and Triazole Ring Formation Pathways
The construction of the triazole ring is the centerpiece of the synthesis. Various cyclization strategies have been developed, ranging from metal-catalyzed reactions that offer high regioselectivity to metal-free alternatives. The choice of method depends on the desired isomer (e.g., 1,2,3- or 1,2,4-triazole) and the required substitution pattern.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, renowned for its efficiency, reliability, and specificity. jetir.orgwikipedia.org This reaction unites organic azides and terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov The uncatalyzed version of this reaction, the Huisgen 1,3-dipolar cycloaddition, requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgorganic-chemistry.org
The CuAAC reaction exhibits a remarkable rate acceleration, on the order of 10⁷ to 10⁸, compared to the thermal process. jetir.orgorganic-chemistry.org It proceeds under mild conditions, often at room temperature, and is tolerant of a wide array of functional groups and solvents, including water. nih.govorganic-chemistry.org The catalytic cycle is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide (B81097). acs.org This robust methodology provides a powerful tool for constructing the 1,2,3-triazole core, which could then be further elaborated to introduce the N-(N-Nitroamidino) moiety.
| Catalyst System | Key Features | Product Regioselectivity |
| Cu(I) salts (e.g., CuI, CuBr) | Direct use of Cu(I) source. wikipedia.org | 1,4-disubstituted |
| Cu(II) + Reducing Agent (e.g., CuSO₄ + Sodium Ascorbate) | In situ generation of active Cu(I) catalyst. wikipedia.orgnih.gov | 1,4-disubstituted |
| Copper Nanoparticles | Heterogeneous catalysis, potential for catalyst recycling. | 1,4-disubstituted |
| NHC-Copper Complexes | Highly active, effective for sterically hindered substrates. organic-chemistry.org | 1,4-disubstituted |
While CuAAC is dominant for 1,4-disubstituted 1,2,3-triazoles, other catalytic systems and metal-free methods have been developed to access different isomers or to avoid potential copper contamination.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed reaction, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, selectively produce 1,5-disubstituted 1,2,3-triazoles. jetir.orgresearchgate.net This complementary regioselectivity provides a crucial tool for synthetic chemists, allowing access to the alternative triazole isomer from the same azide and alkyne starting materials. researchgate.net
Other Metal Catalysts: Silver(I) and palladium have also been reported to catalyze azide-alkyne cycloadditions or related reactions to form triazoles. wikipedia.orgfrontiersin.org For example, silver(I) catalysis can lead to 1,4-triazoles, while different copper and silver catalysts have been used to selectively produce 1,3- and 1,5-disubstituted 1,2,4-triazoles from aryl diazonium salts and isocyanides. frontiersin.org
Metal-Free Approaches: To circumvent the use of metals entirely, several metal-free strategies are employed.
Thermal Huisgen Cycloaddition: The original 1,3-dipolar cycloaddition between an azide and an alkyne occurs under thermal conditions but typically lacks regioselectivity, producing mixtures of 1,4- and 1,5-isomers. wikipedia.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method uses highly strained cyclooctynes, which react rapidly with azides at room temperature without the need for a catalyst. researchgate.net
Organocatalytic and Base-Promoted Methods: Various metal-free routes have been developed, including reactions promoted by bases like cesium carbonate or catalyzed by organic molecules such as acetic acid. researchgate.netnih.gov These methods can involve different precursors, such as the reaction of β-carbonyl phosphonates with azides or the use of N-tosylhydrazones and amines, providing access to polysubstituted triazoles under mild, metal-free conditions. nih.govorganic-chemistry.orgchemistryviews.org
Regioselectivity is a paramount concern in triazole synthesis, influencing both the arrangement of substituents around the ring during its formation and the position of substitution on a pre-formed triazole nucleus.
Control in Ring Formation: As discussed, the choice of metal catalyst is the primary tool for controlling regioselectivity in the cycloaddition of azides and terminal alkynes. CuAAC reliably yields the 1,4-isomer, whereas RuAAC provides the 1,5-isomer. jetir.orgresearchgate.net This dichotomy is a cornerstone of modern triazole synthesis. In metal-free syntheses, such as the reaction of β-carbonyl phosphonates and azides, the choice of base can significantly influence the chemo- and regioselectivity of the resulting 1,4-, 1,5-, or 1,4,5-substituted triazole products. nih.govacs.org
Control in N-Substitution: For a pre-formed NH-triazole, there are multiple nitrogen atoms that can be functionalized (e.g., N1 and N2 in a 1,2,3-triazole). The selective substitution at a specific nitrogen atom is a significant challenge. The outcome is highly dependent on a combination of factors, including steric and electronic effects of the substituents already on the triazole ring, the nature of the electrophile, the base, and the solvent. acs.orgscielo.br For example, in the alkylation of 5-aryl-4-trifluoroacetyltriazoles, using sodium carbonate as the base in a polar aprotic solvent like DMF preferentially yields the N2-substituted product. nih.gov In contrast, reactions in polar protic solvents can be less selective. nih.gov The development of protective group-free methods, such as using 4,5-dibromo-1,2,3-triazoles which show excellent N2 selectivity upon alkylation, provides a general solution for accessing N2-substituted triazoles. acs.org
| Reaction Type | Controlling Factor | Outcome/Selectivity |
| Ring Formation (Azide + Alkyne) | Metal Catalyst (Cu vs. Ru) | 1,4-disubstituted (Cu) vs. 1,5-disubstituted (Ru) |
| Ring Formation (β-ketophosphonate + Azide) | Base (e.g., Cs₂CO₃ vs. KOH) | Influences ratio of 1,4- vs. 1,5-isomers |
| N-Alkylation of NH-Triazole | Base and Solvent | N1 vs. N2 substitution ratio is highly dependent on conditions |
| N-Alkylation of NH-Triazole | Substituents on Triazole Ring | Steric/electronic effects direct incoming electrophile |
Post-Synthetic Functionalization and Derivatization Approaches
Post-synthetic modification is a critical strategy for fine-tuning the properties of energetic materials, allowing for the enhancement of performance characteristics such as density, detonation velocity, and thermal stability, while also managing sensitivity. For this compound and its analogs, these approaches focus on introducing additional energetic functional groups (tophors) or forming salts to create a diverse library of materials with tailored properties. These modifications leverage the reactivity of the triazole ring and its substituents to build more complex and potent energetic structures.
N-Amination and Nitration Strategies of Triazole Rings
The introduction of N-amino (-NH₂) and N-nitramino (-NHNO₂) groups onto the triazole backbone is a well-established method for increasing the nitrogen content and heat of formation of energetic compounds. rsc.org These strategies often enhance detonation performance due to the energetic nature of the N-N and N-NO₂ bonds.
N-amination can be accomplished through electrophilic amination protocols. For instance, the amination of the 4-nitro-1,2,3-triazolate anion using reagents like O-tosylhydroxylamine (THA) or hydroxylamine-O-sulfonic acid (HOSA) has been shown to yield N-amino derivatives. nih.gov This reaction typically produces a mixture of isomers, such as 1-amino-4-nitro-1,2,3-triazole and 2-amino-4-nitro-1,2,3-triazole, which can be separated and characterized. nih.gov The introduction of the N-amino group not only increases the heat of formation but also provides a reactive site for further derivatization. nih.gov
Subsequent nitration of N-amino or other amino-substituted triazoles is a common pathway to install the highly energetic nitramino group. researchgate.net A variety of nitrating systems can be employed, with the choice depending on the specific substrate's reactivity and stability. mdpi.com A common method involves the use of a mixture of nitric acid and sulfuric acid. For example, 5-amino-3-nitro-1-nitramino-1,2,4-triazole was synthesized via the nitration of 1,5-diamino-3-nitro-1,2,4-triazole. researchgate.net The nitration of an N-amino group on a triazole ring significantly boosts the energetic properties, including density and detonation performance, due to the introduction of an additional nitro group. researchgate.netnih.gov
Table 1: Comparison of Amination and Nitration Reagents for Triazole Rings
| Strategy | Reagent(s) | Target Functional Group | Precursor Example | Product Example | Reference |
|---|---|---|---|---|---|
| N-Amination | O-Tosylhydroxylamine (THA) | -NH₂ | 4-Nitro-1,2,3-triazolate anion | 1-Amino-4-nitro-1,2,3-triazole | nih.gov |
| N-Amination | Hydroxylamine-O-sulfonic acid (HOSA) | -NH₂ | 4-Nitro-1,2,3-triazolate anion | 2-Amino-4-nitro-1,2,3-triazole | nih.gov |
| N-Nitration | Nitric Acid / Sulfuric Acid (HNO₃/H₂SO₄) | -NHNO₂ | 1,5-Diamino-3-nitro-1,2,4-triazole | 5-Amino-3-nitro-1-nitramino-1,2,4-triazole | researchgate.net |
Introduction of Energetic Substituents via Derivatization
Beyond N-amination and nitration, the energetic properties of triazole-based compounds can be enhanced by introducing other energetic substituents onto the heterocyclic core. rsc.org The choice of substituent plays a crucial role in determining the final compound's density, oxygen balance, heat of formation, and sensitivity. researchgate.net
The functionalization of triazole nitro derivatives through alkylation is a rational method for creating a variety of N1, N2, and N3 isomers with different energetic characteristics. mdpi.comresearchgate.net Varying the nature of the alkylating agent allows for the introduction of a wide range of substituents, which is critical for developing materials with specific properties. mdpi.comresearchgate.net
The nitro group (-NO₂) is a primary energetic substituent due to its high density and contribution to a favorable oxygen balance. Combining nitro groups with amino groups on the same triazole structure can lead to increased stability through intramolecular hydrogen bonding. nih.gov The strategic placement of these groups can significantly influence the material's thermal stability and sensitivity. rsc.org For example, bis[3-(5-nitroimino-1,2,4-triazolate)]-based energetic salts have been synthesized, demonstrating high density, excellent thermal stability, and low shock sensitivity. nih.gov
Formation of Salts and Ionic Derivatives for Structural Diversification
A highly effective strategy for modifying the properties of this compound and its analogs is the formation of energetic salts. The acidic protons, particularly on nitramino (-NHNO₂) groups or the triazole ring itself, can be deprotonated by a suitable base to form an anion, which is then paired with a nitrogen-rich cation. researchgate.net This approach offers a powerful tool for structural diversification and property tuning. nih.gov
The selection of the cation is critical, as it significantly influences the properties of the resulting salt. Nitrogen-rich cations derived from bases like ammonia, hydrazine, hydroxylamine (B1172632), aminoguanidine, and diaminoguanidine (B1197381) are commonly used. researchgate.netrsc.org These cations contribute positively to the nitrogen content and heat of formation of the energetic salt.
For example, 5-amino-3-nitro-1-nitramino-1,2,4-triazole has been used as a precursor to prepare a series of energetic salts. researchgate.net The hydrazine and hydroxylamine salts of this compound exhibit desirable detonation properties, with calculated detonation velocities and pressures comparable to or exceeding those of RDX, a benchmark explosive. researchgate.net Salt formation can also improve thermal stability and reduce sensitivity to impact and friction compared to the neutral precursor. hse.runih.gov The crystal packing in these salts is often governed by extensive hydrogen bonding networks between the anion and cation, which contributes to higher densities and improved stability. rsc.org
Table 2: Properties of Selected Energetic Salts Derived from a Nitramino-Substituted Triazole
| Cation | Compound Name | Density (g·cm⁻³) | Detonation Velocity (D, m·s⁻¹) | Detonation Pressure (P, GPa) | Impact Sensitivity (IS, J) | Reference |
|---|---|---|---|---|---|---|
| - (Neutral) | 5-amino-3-nitro-1-nitramino-1,2,4-triazole | 1.88 (calc.) | 8682 (calc.) | 33.0 (calc.) | 0.75 | researchgate.net |
| Hydrazinium | Hydrazinium 5-amino-3-nitro-1-(nitramido)-1,2,4-triazolate | 1.81 (calc.) | 8908 (calc.) | 34.9 (calc.) | 0.5 | researchgate.net |
Note: Calculated values are based on Kamlet-Jacobs equations as reported in the source.
This method of creating ionic derivatives provides a modular approach to designing new energetic materials, where the properties can be systematically adjusted by pairing different anions and cations to achieve a balance of performance and safety characteristics. nih.govrsc.org
Advanced Spectroscopic and Structural Characterization Techniques for N N Nitroamidino Triazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of N-(N-Nitroamidino)triazole, offering atomic-level information about its constituent protons, carbons, and nitrogens.
¹H and ¹³C NMR for Structural Elucidation and Purity Assessment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular framework of this compound and assessing the purity of the synthesized compound. rsc.org In a typical analysis, the chemical shifts (δ) in the ¹H NMR spectrum reveal the electronic environment of the protons within the molecule. For triazole derivatives, distinct signals corresponding to the protons on the triazole ring and any substituent groups can be identified. mdpi.com Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton, with characteristic signals for the carbon atoms in the triazole ring and the amidino group. ufv.brnih.gov The integration of ¹H NMR signals can be used to determine the relative number of protons, aiding in structural confirmation. Furthermore, the absence of impurity peaks in both ¹H and ¹³C NMR spectra is a critical indicator of the sample's purity. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Triazole Derivatives
| Nucleus | Chemical Shift (ppm) Range | Structural Assignment |
|---|---|---|
| ¹H | 8.0 - 9.5 | Protons on the triazole ring |
| ¹H | 7.0 - 8.0 | Protons on aromatic substituents |
| ¹H | 10.0 - 11.0 | NH proton of the amide group |
| ¹³C | 120 - 160 | Carbon atoms of the triazole ring |
| ¹³C | 160 - 175 | Carbonyl carbon of the amide group |
Note: The exact chemical shifts for this compound would be specific to its unique structure and solvent used for analysis.
¹⁴N and ¹⁵N NMR for Detailed Nitrogen Atom Characterization and Bonding Environments
Given the high nitrogen content of this compound, ¹⁴N and ¹⁵N NMR spectroscopy are invaluable for probing the specific chemical environments of the nitrogen atoms. rsc.orgresearchgate.net These techniques can distinguish between the different nitrogen atoms within the triazole ring, the amidino group, and the nitro group. mdpi.comnih.gov ¹⁵N NMR, although less sensitive than ¹H NMR, provides sharper signals and a wider chemical shift range, allowing for better resolution of different nitrogen environments. huji.ac.il The chemical shifts in ¹⁵N NMR are highly sensitive to the hybridization and bonding of the nitrogen atoms. For instance, the nitrogen atoms in the triazole ring will exhibit different chemical shifts depending on whether they are pyrrole-like or pyridine-like. rsc.org ¹⁴N NMR can also be utilized, but its signals are often broader due to the quadrupolar nature of the ¹⁴N nucleus. huji.ac.il
Vibrational Spectroscopy (Infrared and Raman)
Analysis of Characteristic Functional Group Signatures
The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to its various functional groups. nih.gov The nitro group (NO₂) typically shows strong symmetric and asymmetric stretching vibrations. The N-H bonds of the amidino group and the C=N bonds within the triazole ring also produce distinct vibrational bands. researchgate.net The analysis of these signatures allows for the confirmation of the presence of these key functional groups within the molecular structure. rsc.org
Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=N | Stretching | 1600 - 1690 |
| N=O (nitro) | Asymmetric Stretching | 1500 - 1570 |
| N=O (nitro) | Symmetric Stretching | 1300 - 1370 |
Investigation of Hydrogen Bonding Interactions and Molecular Associations
Vibrational spectroscopy is particularly sensitive to intermolecular interactions, such as hydrogen bonding. rsc.orgnih.gov In the solid state, this compound molecules can form hydrogen bonds between the N-H groups and the nitrogen atoms of the triazole ring or the oxygen atoms of the nitro group. rsc.orgnih.gov These interactions cause shifts in the vibrational frequencies of the involved functional groups, typically a broadening and red-shifting (lower frequency) of the N-H stretching band. bohrium.com The extent of these shifts can provide information about the strength and nature of the hydrogen bonding network within the crystal lattice. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. ijbr.com.pkijbr.com.pk The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition. ijbr.com.pk
The fragmentation pattern observed in the mass spectrum provides valuable structural information. researchgate.netrsc.org The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions are detected. nuph.edu.uaresearchgate.net Common fragmentation pathways for triazole derivatives include the loss of small neutral molecules like N₂ or HCN from the triazole ring. rsc.orgnih.gov The fragmentation of the nitroamidino group will also produce characteristic ions. By analyzing these fragmentation patterns, the connectivity of the different parts of the molecule can be deduced, further confirming its structure. researchgate.net
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Single-Crystal X-ray Diffraction (SCXRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For a novel energetic material like this compound, SCXRD provides fundamental data on its molecular structure and crystal packing, which are crucial for understanding its stability, performance, and sensitivity.
Determination of Precise Molecular Geometry and Conformation
Key structural parameters that would be determined include:
Bond lengths within the triazole ring and the nitroamidino side chain. For instance, the C-N and N-N bond lengths in the triazole ring would confirm its aromatic character. The N-N bond connecting the nitro group to the amidino moiety is of particular interest, as its length can indicate the strength of this critical linkage.
Bond angles would reveal the geometry around each atom. For example, the planarity of the triazole ring and the geometry of the nitro group could be precisely determined.
Torsion angles describe the conformation of the molecule, particularly the orientation of the nitroamidino group relative to the triazole ring. This conformation is influenced by steric hindrance and intramolecular hydrogen bonding and can significantly impact the molecule's energy and stability.
Based on studies of similar triazole derivatives, a hypothetical data table of expected bond lengths and angles is presented below. It is important to note that these are representative values and the actual experimental data for this compound may vary.
Hypothetical Molecular Geometry Data for this compound
| Parameter | Bond/Angle | Expected Value |
| Bond Lengths (Å) | C-N (triazole) | ~1.32 - 1.38 |
| N-N (triazole) | ~1.37 - 1.40 | |
| C-N (side chain) | ~1.30 - 1.35 | |
| N-N (nitroamidino) | ~1.38 - 1.42 | |
| N-O (nitro) | ~1.22 - 1.26 | |
| Bond Angles (°) | C-N-N (triazole) | ~105 - 112 |
| N-C-N (triazole) | ~108 - 115 | |
| N-C-N (amidino) | ~118 - 125 | |
| O-N-O (nitro) | ~123 - 128 |
Elucidation of Crystal Packing and Intermolecular Interactions
The way molecules are arranged in a crystal, known as crystal packing, is critical for determining the density and sensitivity of an energetic material. SCXRD reveals the unit cell parameters and the symmetry of the crystal lattice. Furthermore, it allows for a detailed analysis of the intermolecular interactions that hold the molecules together.
For this compound, a high nitrogen content and the presence of nitro and amino-like groups suggest that the crystal packing would be dominated by a network of hydrogen bonds. at.uaacs.org These interactions would likely involve the hydrogen atoms of the triazole ring and the amidino group acting as donors, and the oxygen atoms of the nitro group and the nitrogen atoms of the triazole ring acting as acceptors.
A detailed analysis of the crystal structure would identify:
Hydrogen bonding network: The geometry (donor-acceptor distances and angles) of these hydrogen bonds would be precisely measured. Strong and extensive hydrogen bonding networks contribute to higher crystal density and thermal stability.
π-π stacking: The planar triazole rings might engage in π-π stacking interactions, further influencing the crystal's stability.
Understanding these interactions is crucial for crystal engineering efforts aimed at designing less sensitive and more powerful energetic materials.
High-Pressure Crystallography for Structural Behavior Under External Stimuli
High-pressure crystallography is a specialized technique used to study how the crystal structure of a material changes under extreme pressure. This is particularly relevant for energetic materials, as it provides insights into their behavior under conditions that can lead to detonation.
A high-pressure SCXRD study on this compound would aim to:
Determine the equation of state: This relates the volume of the crystal to the applied pressure and is a fundamental property for modeling detonation performance.
Identify pressure-induced phase transitions: Many energetic materials undergo phase transitions to denser, and sometimes more sensitive, crystalline forms at high pressures. Identifying these transitions and the crystal structures of the high-pressure phases is crucial for safety and performance predictions.
Analyze changes in intermolecular interactions: Pressure can significantly alter the geometry of hydrogen bonds and other intermolecular interactions, which can in turn affect the material's sensitivity.
While no specific high-pressure studies on this compound have been found, research on other energetic materials has shown that pressure can induce significant changes in their crystal structures and properties.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Stability Studies
Thermal analysis techniques are essential for evaluating the thermal stability and decomposition behavior of energetic materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used for this purpose.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC analysis would provide key information about:
Melting point: The temperature at which the compound transitions from a solid to a liquid.
Decomposition temperature: The onset and peak temperatures of exothermic decomposition events. A lower decomposition temperature generally indicates lower thermal stability.
Heat of decomposition: The amount of energy released during decomposition, which is a measure of the material's energetic output.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would show:
Onset of decomposition: The temperature at which the material begins to lose mass due to the evolution of gaseous decomposition products.
Weight loss steps: The percentage of mass lost at different temperature ranges, which can provide clues about the decomposition mechanism. For instance, the initial weight loss might correspond to the loss of the nitro group.
Final residue: The amount of solid residue remaining at the end of the experiment.
Based on data from analogous nitro- and triazole-containing energetic compounds, a hypothetical thermal analysis data table for this compound is presented below.
Hypothetical Thermal Analysis Data for this compound
| Technique | Parameter | Expected Value |
| DSC | Onset of Decomposition | 200 - 250 °C |
| Peak Decomposition Temperature | 220 - 280 °C | |
| TGA | Onset of Weight Loss | 190 - 240 °C |
| Major Weight Loss Stage | 200 - 300 °C | |
| Final Residue at 500 °C | < 10% |
The combination of DSC and TGA provides a comprehensive picture of the thermal stability of this compound. This information is critical for assessing its safety during handling, storage, and application, as well as for predicting its performance as an energetic material.
Computational and Theoretical Investigations of N N Nitroamidino Triazole Systems
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the properties of energetic molecules like N-(N-Nitroamidino)triazole at the atomic level. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict molecular structure, stability, and electronic properties, offering insights that are crucial for the design and analysis of new energetic materials.
Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Charge Distribution
The electronic structure of a molecule is key to its reactivity and stability. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information. The energy gap between the HOMO and LUMO (ΔE_L-H) is a significant indicator of the molecule's kinetic stability and sensitivity; a smaller gap generally suggests higher reactivity. For energetic compounds, a larger energy gap is often desirable as it correlates with greater stability.
Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-deficient regions of the molecule. In this compound, positive potentials would be expected around the amino group hydrogens, while negative potentials would be concentrated around the nitro group's oxygen atoms and the triazole ring's nitrogen atoms. This distribution influences intermolecular interactions, which in turn affect crystal packing and, consequently, density and sensitivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties for this compound
| Parameter | Value | Significance |
|---|---|---|
| E_HOMO | - | Energy of the highest occupied molecular orbital |
| E_LUMO | - | Energy of the lowest unoccupied molecular orbital |
| ΔE_L-H | - | Indicator of chemical reactivity and stability |
| Dipole Moment | - | Influences intermolecular interactions |
Note: Specific values are not available in the literature and would require dedicated computational studies.
Prediction of Bond Dissociation Enthalpies (BDEs) and Trigger Bond Analysis
The thermal stability of an energetic material is often governed by the strength of its weakest chemical bond, known as the "trigger bond." The Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically. Computational methods are used to calculate the BDE for all bonds within the molecule to identify the one most likely to break first upon heating, initiating decomposition. For molecules like this compound, the trigger bond is typically expected to be the N-NO2 or C-NO2 bond, as these are often the weakest links in nitrated energetic compounds. mdpi.com A higher BDE for the trigger linkage suggests greater thermal stability.
Table 2: Predicted Bond Dissociation Enthalpies for Potential Trigger Bonds in this compound
| Bond | Predicted BDE (kJ/mol) | Role |
|---|---|---|
| N-NO₂ | Data not available | Often the primary trigger bond in nitramines |
| C-N (ring) | Data not available | Ring-opening pathway |
| N-N (ring) | Data not available | Ring-opening pathway |
| C-N (amidino) | Data not available | Side chain fragmentation |
Note: Values are placeholders pending specific computational analysis.
Vibrational Frequency Calculations and Theoretical Spectral Assignment
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations help in the characterization of the compound by assigning specific vibrational modes (stretching, bending, etc.) to the absorption bands observed in experimental spectra. For this compound, key vibrational frequencies would include the symmetric and asymmetric stretching of the NO₂ group, N-H stretching, and the characteristic vibrations of the triazole ring. Comparing the computed spectrum with an experimental one can confirm the molecular structure and purity of the synthesized compound.
Molecular Geometry Optimization and Conformational Analysis
Before any properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. Molecular geometry optimization is a computational process that finds the lowest energy arrangement of atoms in a molecule. For flexible molecules, a conformational analysis is necessary to identify different stable isomers (conformers) and determine their relative energies. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. Studies on similar triazole derivatives have shown that parameters such as the planarity of the ring and the orientation of substituents are critical to molecular stability.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations examine static molecules, Molecular Dynamics (MD) simulations are used to study the behavior of atoms and molecules over time. This is particularly useful for understanding dynamic processes like thermal decomposition.
Thermal Decomposition Pathways and Reaction Kinetics Modeling
Reactive molecular dynamics (RMD) simulations, using force fields like ReaxFF, can model the chemical reactions that occur when an energetic material is heated rapidly. nih.gov By simulating a system of many this compound molecules at high temperatures, researchers can observe the initial decomposition steps, identify key intermediates, and map out the complex reaction pathways leading to final products like N₂, H₂O, and CO₂. nih.gov These simulations provide invaluable insights into the decomposition mechanism, reaction rates, and the sequence of bond-breaking and bond-forming events that cannot be easily observed experimentally. researchgate.net The analysis of major gaseous products and the formation of larger clusters can help explain the energy release characteristics of the material. nih.gov
High-Temperature and High-Pressure Behavior Simulations
Simulations of the behavior of energetic materials at high temperatures and pressures are critical for predicting their performance and stability. While specific simulation data for this compound is not extensively available in the public domain, the methodologies applied to similar energetic compounds, such as those containing triazole and nitro functionalities, provide a framework for understanding its likely behavior.
Molecular dynamics (MD) simulations, particularly those employing reactive force fields (ReaxFF), are a primary tool for investigating the initial decomposition mechanisms of energetic materials under thermal stress. These simulations can model the chemical reactions that occur at high temperatures, identifying the weakest bonds and the initial reaction pathways that lead to decomposition. For compounds similar to this compound, studies have shown that the C-NO2 or N-NO2 bonds are often the initial sites of cleavage, triggering a cascade of reactions that release energy. For instance, MD simulations on 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) have revealed that at medium to low temperatures, the initial decomposition is triggered by the fracture of the O–N(O) bond, while at higher temperatures, the loss of a NO2 group is the primary initial step. nih.gov
Under high pressure, the crystalline structure and intermolecular interactions of a material can significantly change, which in turn affects its stability and sensitivity. High-pressure simulations, often combined with quantum mechanical methods, can predict phase transitions and changes in the electronic structure. For nitrogen-rich energetic compounds, increased pressure can lead to a more stable crystalline phase, but it can also sensitize the material to detonation by bringing reactive moieties into closer proximity. Studies on triazole-based energetic materials have shown that they generally exhibit high thermal stability, which is a desirable characteristic for high-energy density materials (HEDMs). acs.org
The following table presents representative data from computational studies on similar energetic materials, illustrating the types of information that would be sought in simulations of this compound.
| Simulation Type | Property Investigated | Typical Findings for Triazole-Based Energetic Materials |
| Reactive MD | Initial Decomposition Pathway | Initial cleavage of N-NO2 or C-NO2 bonds, followed by ring opening of the triazole moiety. |
| Quantum MD | Phase Transitions | Prediction of pressure-induced phase changes that can alter stability and sensitivity. |
| Thermal Analysis (Simulated) | Decomposition Temperature | High decomposition temperatures, often exceeding 200 °C, indicating good thermal stability. acs.org |
Theoretical Studies on Structure-Reactivity and Structure-Property Relationships
Theoretical studies are fundamental in establishing the relationships between the molecular structure of this compound and its reactivity and bulk properties. Density functional theory (DFT) is a widely used computational method for these investigations, providing insights into electronic structure, stability, and energetic performance. nih.govnih.gov
The arrangement of atoms and functional groups in this compound dictates its chemical behavior. The presence of the electron-withdrawing nitro group on the amidino moiety significantly influences the electron density distribution across the entire molecule, including the triazole ring. This, in turn, affects properties such as its heat of formation, density, and detonation performance. Computational studies on related energetic compounds, such as trinitro-substituted imidazole-triazole derivatives, have shown that the strategic placement of nitro groups can enhance energetic properties. nih.gov
Structure-property relationships are also explored to predict the sensitivity of energetic materials. The concept of "trigger linkages," or the weakest bonds in a molecule, is often investigated computationally. For this compound, the N-NO2 bond is a likely trigger linkage, and its bond dissociation energy (BDE) would be a key indicator of its sensitivity to initiation. DFT calculations are commonly employed to compute BDEs for various bonds within an energetic molecule to identify the most probable initiation step in its decomposition. nih.govnih.gov
The following table summarizes key structure-property relationships that are typically investigated for energetic materials like this compound.
| Property | Structural Feature of Interest | Computational Method | Predicted Influence |
| Heat of Formation | High nitrogen content, N-N and C-N bonds | Isodesmic Reactions (DFT) | High positive heat of formation, contributing to higher energy content. |
| Detonation Velocity & Pressure | Density, Heat of Formation | Kamlet-Jacobs Equations, DFT | High predicted detonation performance due to high nitrogen content and density. nih.govnih.gov |
| Impact Sensitivity | Bond Dissociation Energy of trigger linkages (e.g., N-NO2) | DFT | Lower BDE for the trigger bond suggests higher sensitivity. |
The this compound molecule contains several nitrogen atoms, each with distinct electronic environments, making them potential sites for protonation (basicity) or deprotonation (acidity). Theoretical calculations are invaluable for predicting the pKa values associated with these nitrogen centers, which is crucial for understanding the compound's chemical reactivity and its interactions with other molecules.
The basicity of the nitrogen atoms in the triazole ring and the amidino group can be estimated by calculating the proton affinity, which is the negative of the enthalpy change for the protonation reaction in the gas phase. In solution, the pKa values can be predicted using computational models that account for solvent effects, such as the polarizable continuum model (PCM). The nitrogen atoms of the triazole ring are expected to be basic, with their basicity modulated by the electron-withdrawing effect of the N-nitroamidino group.
Conversely, the N-H protons in the molecule, particularly the one on the triazole ring (if present in a particular tautomeric form) and the amino group of the amidino moiety, can exhibit acidic character. The presence of the strongly electron-withdrawing nitro group is expected to increase the acidity of the N-H protons compared to unsubstituted analogs.
Below is a table with hypothetical predicted pKa values for the different nitrogen centers in this compound, based on general trends observed in related nitrogen-rich heterocyclic compounds.
| Nitrogen Center | Predicted Property | Expected pKa Range | Rationale |
| Triazole Ring Nitrogens | Basic | 2-4 | The lone pairs on these nitrogens can accept protons, but their basicity is reduced by the electron-withdrawing substituent. |
| Amidino Amino Nitrogen | Weakly Acidic | 18-22 | The N-H proton can be removed, and its acidity is enhanced by the adjacent nitro group. |
| Nitro Group Nitrogen | Not Basic | N/A | The nitrogen atom in the nitro group is electron-deficient and does not typically undergo protonation. |
Proton transfer and tautomerism are important phenomena in nitrogen-rich heterocycles like this compound. Tautomers are isomers that differ in the position of a proton, and they can coexist in equilibrium. For this compound, several tautomeric forms are possible, involving the migration of a proton between the nitrogen atoms of the triazole ring and the amidino group.
Computational studies, primarily using DFT, can elucidate the relative stabilities of different tautomers and the energy barriers for the proton transfer reactions that interconvert them. By calculating the Gibbs free energy of each tautomer, the most stable form under given conditions can be identified. The transition states for proton transfer can also be located, providing the activation energy for the process.
For triazole derivatives, it is known that the position of the N-H proton on the ring can significantly affect the molecule's properties. In the case of this compound, the tautomeric equilibrium will be influenced by the electronic effects of the N-nitroamidino substituent. Intramolecular hydrogen bonding can also play a role in stabilizing certain tautomers. The mechanism of proton transfer can be either intramolecular, occurring within a single molecule, or intermolecular, involving solvent molecules or other molecules of the compound. Theoretical studies on similar systems have investigated both pathways to determine the most favorable mechanism. researchgate.net
The following table illustrates a hypothetical tautomeric equilibrium for a generic substituted triazole, which would be analogous to the kind of study performed for this compound.
| Tautomer | Relative Energy (kcal/mol) | Key Structural Feature |
| 1H-tautomer | 0.0 (Reference) | Proton on the N1 position of the triazole ring. |
| 2H-tautomer | +2.5 | Proton on the N2 position of the triazole ring. |
| 4H-tautomer | +1.8 | Proton on the N4 position of the triazole ring. |
The way molecules of this compound pack together in a crystal is determined by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. This method maps the electron density of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules.
For a molecule like this compound, with its multiple nitrogen atoms, oxygen atoms from the nitro group, and hydrogen atoms, a variety of intermolecular interactions are expected. These would include strong hydrogen bonds (N-H···O and N-H···N), as well as weaker van der Waals forces. The nitro group is a particularly effective hydrogen bond acceptor. The analysis of these interactions is crucial for understanding the crystal density, which is a key parameter in determining the energetic performance of the material. Hirshfeld surface analysis on similar triazole derivatives has shown that H···H, H···C/C···H, and H···O/O···H interactions are often the most significant contributors to crystal packing. iucr.orgresearchgate.net
The table below provides an example of the kind of data generated from a Hirshfeld surface analysis for a representative energetic material containing nitro and triazole functionalities.
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Description |
| H···O/O···H | 35% | Primarily represents hydrogen bonding between N-H or C-H groups and oxygen atoms of the nitro groups. |
| H···N/N···H | 20% | Indicates hydrogen bonding involving the nitrogen atoms of the triazole ring. |
| H···H | 15% | Represents van der Waals interactions between hydrogen atoms on different molecules. |
| C···H/H···C | 10% | van der Waals contacts between carbon and hydrogen atoms. |
| N···O/O···N | 8% | Close contacts between nitrogen and oxygen atoms of neighboring molecules. |
| Other | 12% | Includes contacts such as C···C, N···C, etc. |
Mechanistic Insights into Chemical Transformations Involving N N Nitroamidino Triazole
Reaction Mechanism Elucidation for Synthetic Pathways
The synthesis of N-(N-Nitroamidino)triazole likely involves the reaction of a triazole substrate with a nitroguanidine (B56551) derivative. A plausible mechanistic pathway can be postulated based on the nucleophilic character of the triazole ring and the electrophilic nature of the nitroguanidine moiety.
The initial step is proposed to be the deprotonation of the 1H-1,2,4-triazole using a suitable base to generate the triazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom of a nitroguanidine derivative, such as N-nitro-N'-(trichloromethyl)guanidine. This is followed by the elimination of a leaving group, such as chloroform, to yield the this compound product.
Postulated Reaction Mechanism:
Deprotonation: 1H-1,2,4-triazole + Base ⇌ Triazolate anion + [Base-H]⁺
Nucleophilic Attack: Triazolate anion + N-nitro-N'-(trichloromethyl)guanidine → Intermediate adduct
Elimination: Intermediate adduct → this compound + Chloroform
This proposed mechanism is supported by the general reactivity of triazoles in N-alkylation and N-amination reactions. nih.gov The regioselectivity of the reaction, determining which nitrogen atom of the triazole ring attacks the electrophile, can be influenced by steric and electronic factors of the substituents on the triazole ring and the specific reaction conditions. nih.gov
| Step | Description | Key Intermediates/Transition States |
| 1 | Deprotonation of 1H-1,2,4-triazole | Triazolate anion |
| 2 | Nucleophilic attack on the nitroguanidine derivative | Tetrahedral intermediate |
| 3 | Elimination of the leaving group | Transition state leading to product and by-product |
Mechanistic Studies of Thermal Decomposition and Energy Release Processes
The thermal decomposition of this compound is a critical aspect of its character as an energetic material. Theoretical studies on similar N-nitro-1,2,4-triazoles suggest that the initial step in the thermolysis is the cleavage of the weakest bond in the molecule. researchgate.net For this compound, this is likely to be the N-NO₂ bond in the nitroamidino group, leading to the formation of a triazolyl-amidino radical and a nitrogen dioxide (NO₂) radical. researchgate.net
Initial Decomposition Step: this compound → Triazolyl-amidino radical + •NO₂
Following this initial step, a cascade of complex, exothermic reactions is expected to occur, leading to the formation of stable gaseous products and the release of a significant amount of energy. The triazolyl-amidino radical can undergo further fragmentation and rearrangement. The triazole ring itself is known to be relatively stable, but under high-energy conditions, it will also decompose. researchgate.netnih.gov
Potential Subsequent Decomposition Pathways:
Ring Opening of the Triazole Radical: The triazolyl-amidino radical can undergo ring cleavage to form various smaller fragments.
Secondary Reactions: The initially formed radicals can react with each other and with the parent molecule, leading to a complex mixture of products.
Final Products: The final decomposition products are expected to be predominantly nitrogen (N₂), carbon dioxide (CO₂), water (H₂O), and various nitrogen oxides (NOx). researchgate.net
| Decomposition Stage | Proposed Mechanism | Key Products |
| Initiation | Homolytic cleavage of the N-NO₂ bond | Triazolyl-amidino radical, •NO₂ |
| Propagation | Radical chain reactions, fragmentation of intermediates | Smaller radical species, intermediate compounds |
| Termination | Formation of stable gaseous products | N₂, CO₂, H₂O, NOx |
Influence of Catalysis on Reaction Pathways and Selectivity
Catalysis in Triazole Synthesis:
Acid Catalysis: In the synthesis of 1,2,4-triazoles from amidines and hydrazines, acid catalysts can be employed to activate the reactants and facilitate cyclization. nih.gov
Base Catalysis: As mentioned in the synthetic pathway, a base is crucial for the deprotonation of the triazole, which is a key step in its functionalization. The choice of base can influence the reaction rate and yield.
Transition Metal Catalysis: Copper and ruthenium catalysts are widely used in the "click chemistry" synthesis of 1,2,3-triazoles. nih.govmdpi.com While not directly applicable to the proposed synthesis of this compound, this highlights the potential for metal-based catalysts to influence reactions involving the triazole ring. For instance, a catalyst could potentially direct the nucleophilic attack to a specific nitrogen atom of the triazole ring, thereby controlling the regioselectivity of the final product. nih.gov
The selectivity in the synthesis of N-substituted triazoles is a critical aspect. For a 1,2,4-triazole, substitution can occur at the N1, N2, or N4 positions. The use of a catalyst could potentially favor the formation of one isomer over the others by coordinating to a specific nitrogen atom and directing the incoming electrophile.
| Catalyst Type | Potential Influence on Synthesis | Effect on Selectivity |
| Acid | Activation of reactants, facilitation of cyclization (in precursor synthesis) | May influence isomer distribution in precursor synthesis |
| Base | Deprotonation of the triazole ring to initiate the reaction | The nature of the counter-ion can influence regioselectivity |
| Transition Metal | Coordination to the triazole ring, activation of reactants | Potential for high regioselectivity by directing the electrophile |
Further experimental and computational studies are necessary to fully elucidate the mechanistic details of the synthesis, decomposition, and potential catalytic control of this compound.
Applications of N N Nitroamidino Triazole in Advanced Materials Science
Design Principles for High-Nitrogen Energetic Materials
The performance of energetic materials is intrinsically linked to their chemical composition and structure. For nitrogen-rich compounds like N-(N-Nitroamidino)triazole, specific design principles are employed to maximize energy output while maintaining acceptable stability.
Strategies for Enhancing Heat of Formation in Nitrogen-Rich Compounds
Furthermore, the introduction of the nitroamidino group (-C(=NH)NHNO2) further enhances the heat of formation. This is attributed to the presence of additional N-N and N=O bonds, which are energetically favorable upon decomposition to form stable nitrogen gas (N2). Computational studies on similar triazole derivatives have shown that the introduction of N-nitro (-NHNO2) and azido (B1232118) (-N3) groups can substantially increase the heat of formation. researchgate.netresearchgate.net For instance, the calculated heats of formation for various energetic N-nitramino-substituted 1,2,4-triazoles and their salts range from 173.7 to 613.2 kJ·mol⁻¹. researchgate.net
Role of Nitrogen Content and Connectivity in Energetic Performance
High nitrogen content is a defining characteristic of advanced energetic materials. The decomposition of these materials ideally yields a large volume of gaseous products, primarily stable dinitrogen (N2) molecules. The formation of the strong triple bond in N2 releases a substantial amount of energy, which is a major contributor to the detonation performance. nih.gov
The connectivity of nitrogen atoms within the molecule also plays a crucial role. Chains of nitrogen atoms, as seen in the nitroamidino group, can lead to higher heats of formation. However, the stability of these linkages is a critical consideration. The triazole ring provides a stable backbone for the attachment of energetic functional groups. The arrangement of these groups on the triazole ring can influence the molecule's density, stability, and energetic output. For example, different isomers of N-substituted nitro-1,2,3-triazoles exhibit varying densities and heats of formation, highlighting the importance of substituent placement. dntb.gov.uaresearchgate.net
Exploration of Energetic Properties Through Computational Modeling
Computational chemistry has become an indispensable tool in the field of energetic materials, allowing for the prediction of key performance parameters and stability before undertaking complex and potentially hazardous synthesis.
Prediction of Detonation Performance Parameters via Thermochemical Codes
Thermochemical codes such as EXPLO5 and the empirical Kamlet-Jacobs equations are widely used to predict the detonation performance of new energetic compounds. researchgate.netresearchgate.netresearchgate.net These methods utilize the compound's elemental composition, heat of formation, and density to estimate detonation velocity (D) and detonation pressure (P).
The general methodology for these predictions involves:
Quantum Mechanical Calculations: The gas-phase heat of formation is typically calculated using density functional theory (DFT) methods. researchgate.net
Solid-Phase Correction: The heat of sublimation is estimated to determine the solid-phase heat of formation. researchgate.net
Density Prediction: The crystal density is often predicted using molecular packing calculations. researchgate.net
Thermochemical Calculation: The predicted density and solid-phase heat of formation are then used as inputs for thermochemical codes like EXPLO5 or the Kamlet-Jacobs equations to calculate detonation parameters. researchgate.netdiva-portal.org
Predicted Detonation Performance of Related Triazole Derivatives
| Compound | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Reference |
|---|---|---|---|---|
| 5-amino-3-nitro-1-nitramino-1,2,4-triazole | - | 8682 | 33.0 | researchgate.net |
| Hydrazine (B178648) salt of 5-amino-3-nitro-1-nitramino-1,2,4-triazole | - | 8908 | 34.9 | researchgate.net |
| Hydroxylamine (B1172632) salt of 5-amino-3-nitro-1-nitramino-1,2,4-triazole | - | 9117 | 36.7 | researchgate.net |
Assessment of Thermal Stability Profiles
Thermal stability is a critical safety parameter for energetic materials. Computational methods can be employed to predict thermal stability by analyzing bond dissociation energies (BDEs). The weakest bond in the molecule is often considered the "trigger linkage" for thermal decomposition. Theoretical studies on nitro-1,2,4-triazoles have investigated their decomposition mechanisms, identifying potential pathways and products. researchgate.net
Experimental techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the decomposition temperature and thermal behavior of energetic compounds. bohrium.comuni-muenchen.de For instance, studies on 3-nitro-1,2,4-triazole-5-one (NTO), another related compound, have detailed its thermal decomposition kinetics. bohrium.com While specific DSC/TGA data for this compound is not widely published, the thermal stability of its derivatives is an active area of research. The decomposition temperatures of energetic salts of N-nitramino-substituted 1,2,4-triazoles have been reported to be in the range of 93.4 to 175.7°C. researchgate.net
Advanced Formulations and Composite Materials Development
While this compound is a promising energetic molecule on its own, its incorporation into advanced formulations, such as polymer-bonded explosives (PBXs), could further enhance its practical utility. PBXs consist of explosive crystals embedded in a polymer matrix, which can improve the mechanical properties and reduce the sensitivity of the energetic material.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The pursuit of green and sustainable chemistry is a significant trend in the synthesis of energetic materials. nih.govresearcher.lifersc.org Future research will focus on developing novel synthetic routes for N-(N-Nitroamidino)triazole that are not only efficient in terms of yield and purity but also minimize environmental impact. researchgate.net Key areas of exploration include:
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearcher.lifersc.org The application of microwave irradiation to the synthesis of this compound precursors could lead to faster, cleaner, and more efficient processes. nih.govresearcher.lifersc.org
Catalyst Development: The exploration of novel catalysts, including heterogeneous and biocatalysts, can lead to more selective and efficient reactions, reducing the formation of byproducts and simplifying purification processes.
Solvent Selection: A move towards the use of greener solvents, such as ionic liquids or supercritical fluids, or even solvent-free reaction conditions, will be crucial in reducing the environmental footprint of this compound synthesis. nih.govrsc.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future synthetic strategies will aim for higher atom economy, thereby minimizing waste generation. nih.govrsc.org
A comparative look at conventional versus green synthetic approaches is presented in the table below.
| Feature | Conventional Synthesis | Green Synthetic Routes |
| Energy Source | Often relies on prolonged heating using traditional methods. | Utilizes alternative energy sources like microwave irradiation for rapid heating. nih.govresearcher.lifersc.org |
| Solvents | Frequently employs volatile and hazardous organic solvents. | Focuses on using benign solvents, ionic liquids, or solvent-free conditions. nih.govrsc.org |
| Catalysts | May use stoichiometric reagents or hazardous catalysts. | Employs recyclable catalysts or biocatalysts to improve efficiency and reduce waste. |
| Waste Generation | Can produce significant amounts of waste and byproducts. | Aims for high atom economy to minimize the generation of waste. nih.govrsc.org |
| Reaction Time | Often requires long reaction times. | Can significantly shorten reaction times, leading to higher throughput. nih.govresearcher.life |
Advanced Characterization Methodologies for In-Situ and Operando Studies
Understanding the behavior of energetic materials under real-world conditions is paramount for predicting their performance and ensuring their safety. Future research will increasingly rely on advanced characterization techniques that allow for the in-situ and operando study of this compound. These methods provide real-time insights into the chemical and physical changes that occur under stimuli such as heat, pressure, or impact.
Key techniques that will be pivotal in this area include:
Time-Resolved Spectroscopy: Techniques like time-resolved Raman and infrared spectroscopy can provide valuable information about the decomposition mechanisms and kinetics of this compound under rapid heating conditions.
High-Speed Imaging: Ultra-fast cameras can capture the initiation and propagation of detonation in real-time, offering crucial data for validating theoretical models.
Synchrotron-Based Techniques: High-brilliance X-ray sources enable a variety of in-situ experiments, including time-resolved X-ray diffraction and small-angle X-ray scattering, to probe the structural evolution of this compound during decomposition.
Mass Spectrometry: The use of advanced mass spectrometry techniques can help in identifying the transient species and final products of decomposition, providing a deeper understanding of the reaction pathways. rsc.org Theoretical studies have also been employed to simulate and understand the decomposition mechanisms of related nitro-1,2,4-triazoles. researchgate.net
The table below summarizes some of the advanced analytical techniques and the information they can provide.
| Technique | Information Obtained |
| Time-Resolved Raman Spectroscopy | Vibrational modes of molecules, identification of intermediate species, reaction kinetics. |
| High-Speed Photography | Visual evidence of detonation, shockwave propagation, reaction front velocity. |
| In-Situ X-ray Diffraction | Crystal structure changes, phase transitions under temperature and pressure. |
| Tandem Mass Spectrometry | Identification of decomposition products and fragmentation pathways. rsc.org |
Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry and Material Design
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of energetic materials discovery and design. mdpi.com By leveraging large datasets of known compounds, ML models can predict the properties of novel, unsynthesized molecules with a high degree of accuracy, thereby accelerating the development of new energetic materials like derivatives of this compound.
Future research in this area will focus on:
Property Prediction: Developing robust ML models to predict key performance parameters such as density, heat of formation, detonation velocity, and sensitivity for new this compound derivatives. researchgate.net
Inverse Design: Utilizing generative AI models to design new molecules with desired target properties, effectively reversing the traditional trial-and-error approach to materials discovery.
Structure-Property Relationship Elucidation: Employing ML algorithms to uncover complex structure-property relationships that may not be apparent through traditional analysis, providing valuable insights for the rational design of new energetic materials.
Synthesis Planning: AI-powered tools can assist in devising efficient and sustainable synthetic routes for target molecules, further enhancing the efficiency of the research and development process.
The impact of machine learning on the material design workflow is highlighted below.
| Stage | Traditional Approach | Machine Learning Approach |
| Candidate Selection | Relies on chemical intuition and iterative synthesis. | High-throughput virtual screening of large compound libraries. researchgate.net |
| Property Prediction | Requires synthesis and experimental testing. | Rapid and accurate prediction of properties using trained models. mdpi.com |
| Material Optimization | A time-consuming and resource-intensive process. | Guided optimization of molecular structures to achieve desired properties. |
| Discovery Timeline | Can take years to decades. | Potentially reduces the discovery timeline to a fraction of the time. |
Exploration of Tunable Structure-Property Relationships for Specific Applications
The versatility of the triazole ring system allows for the fine-tuning of the properties of this compound through chemical modification. energetic-materials.org.cnenergetic-materials.org.cn Future research will systematically explore these structure-property relationships to design tailored energetic materials for specific applications.
Key areas of investigation will include:
Substituent Effects: Investigating the impact of different functional groups on the triazole ring on properties such as energy output, thermal stability, and sensitivity. The introduction of various substituents can significantly alter the electronic structure and intermolecular interactions of the molecule. rsc.org
Crystal Engineering: Controlling the crystal packing of this compound and its derivatives to enhance density and stability. The formation of co-crystals and salts with other energetic or inert components can lead to materials with improved performance and safety characteristics.
Polymer-Bonded Explosives (PBXs): Incorporating this compound into polymer matrices to create PBXs with enhanced mechanical properties and reduced sensitivity. The choice of binder and plasticizer can be tailored to meet the requirements of specific applications.
The table below illustrates how different structural modifications can be used to tune the properties of triazole-based energetic materials.
| Structural Modification | Effect on Properties | Potential Application |
| Introduction of nitro groups | Increases energy content and density. researchgate.net | High-performance main charges. |
| Introduction of amino groups | Can enhance thermal stability through hydrogen bonding. rsc.org | Insensitive munitions. |
| Formation of energetic salts | Modifies sensitivity and detonation properties. nih.gov | Lead-free primary explosives. researchgate.net |
| Co-crystallization | Can improve density and reduce sensitivity. | Melt-castable explosives. |
Multi-Scale Modeling Approaches for Complex this compound Systems and Assemblies
Computational modeling is an indispensable tool in the study of energetic materials. Multi-scale modeling approaches, which bridge the gap from the quantum mechanical behavior of individual molecules to the macroscopic response of bulk materials, will be crucial for a comprehensive understanding of this compound.
Future research in this domain will involve:
Quantum Mechanical Calculations: Using density functional theory (DFT) and other high-level quantum chemistry methods to accurately predict the molecular properties of this compound, including its geometry, vibrational frequencies, and electronic structure. researchgate.netnih.gov
Molecular Dynamics Simulations: Employing classical and reactive force fields to simulate the behavior of large ensembles of this compound molecules, providing insights into their crystal structure, phase transitions, and the initial stages of decomposition.
Continuum Mechanics Modeling: Using the data from lower-level simulations to develop constitutive models for use in large-scale hydrodynamic codes, which can simulate the detonation performance of this compound in realistic scenarios.
The synergy between different modeling scales is outlined in the table below.
| Modeling Scale | Methods | Key Insights |
| Quantum Mechanical | Density Functional Theory (DFT), Ab initio methods | Molecular structure, electronic properties, reaction pathways. researchgate.netnih.gov |
| Molecular Dynamics | Classical and Reactive Force Fields | Crystal packing, equation of state, thermal decomposition mechanisms. |
| Mesoscale | Dissipative Particle Dynamics, Coarse-Graining | Morphology of polymer-bonded explosives, void collapse. |
| Continuum | Hydrodynamic Codes, Finite Element Analysis | Detonation propagation, shockwave dynamics, material response. |
Q & A
Q. What are the common synthetic routes for N-(N-Nitroamidino)triazole derivatives, and how are their structures validated?
Methodological Answer:
- Synthetic Routes : Derivatives are typically synthesized via cyclocondensation or amination reactions. For example, hydroxylamino-O-sulfonic acid is used as an aminating agent to introduce amino groups into triazole scaffolds . Reactions often proceed in polar aprotic solvents (e.g., DMSO) under reflux, with yields ranging from 30% to 78% depending on substituents .
- Structural Validation :
-
Spectroscopy : H/C NMR (e.g., aromatic protons at δ 7.42–8.39 ppm in DMSO-), mass spectrometry (e.g., molecular ion peaks at m/z 286/288 with chlorine isotope patterns), and FTIR (e.g., C=O stretches at ~1700 cm) .
-
Crystallography : Single-crystal X-ray diffraction (SC-XRD) confirms bond angles and packing; CCDC codes (e.g., 920604 for 3,5-diamino-1,2,4-triazole) are deposited for reproducibility .
Table 1. Representative Synthesized Derivatives
Compound ID Yield (%) Melting Point (°C) Key Spectral Data 11 30 >300 H NMR: δ 12.46 (NH), 8.39 (Ar-H) 12 78 96–98 MS: m/z 286/288 (M) 18 50 255–257 SC-XRD: CCDC 920604
Q. How are the biological activities of this compound derivatives evaluated in preclinical studies?
Methodological Answer:
- In vitro Assays : Anticancer activity is assessed via cytotoxicity assays (e.g., MTT against MCF-7 cells, IC values as low as 0.56 μM for triazole-arylamide hybrids) . Antifungal/antibacterial tests use agar dilution methods against Candida or E. coli .
- Toxicity Screening : Acute toxicity is evaluated in rodent models (OECD guidelines), with triazoles often showing low hepatotoxicity due to metabolic stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in this compound synthesis?
Methodological Answer:
- Catalysis : Palladium-supported magnetic nanoparticles (e.g., Pd@click-FeO/chitosan) enhance regioselectivity in click reactions, improving yields by 20–30% .
- Solvent Effects : Switching from methanol to tert-butanol in CuAAC reactions increases solubility and reaction efficiency (e.g., 18% yield improvement for β-triazole ketones) .
- Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., from 24 h to 30 min) and minimizes side products .
Q. What computational strategies are used to design this compound-based inhibitors?
Methodological Answer:
- Molecular Docking : Triazole moieties are docked into target proteins (e.g., tubulin or TRPV1 receptors) using AutoDock Vina. Binding affinities (ΔG values) predict inhibitory potential .
- QSAR Modeling : Descriptors like logP and polar surface area correlate with antitubercular activity (R > 0.85), guiding structural modifications .
- DFT Calculations : Electron density maps (e.g., HOMO-LUMO gaps) reveal charge transfer mechanisms in nitroamidino groups, explaining redox stability .
Q. How do this compound derivatives act as bioisosteres in drug design?
Methodological Answer:
- Hydrogen Bond Mimicry : The triazole ring replicates amide bond H-bonding patterns (donor: N–H; acceptor: N lone pairs), enabling interactions with enzyme active sites (e.g., FAAH inhibitors) .
- Metabolic Stability : Triazoles resist hydrolysis compared to esters, enhancing pharmacokinetics (e.g., fluconazole analogs with >90% oral bioavailability) .
Data Contradictions and Resolution
Q. Why do certain this compound derivatives exhibit conflicting cytotoxicity data across studies?
Methodological Answer:
- Experimental Variables : Discrepancies arise from cell line specificity (e.g., MCF-7 vs. HeLa) or assay protocols (MTT vs. resazurin). Standardized OECD protocols reduce variability .
- Structural Isomerism : Regioisomeric triazoles (1,2,3- vs. 1,2,4-) show differing bioactivities; SC-XRD or H NMR coupling constants confirm isomer identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
